Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds and polymers typically involves intricate chemical processes designed to introduce fluorine atoms into the molecular structure, thereby improving the material's performance characteristics. For instance, Guan et al. (2014) detailed the synthesis of novel aromatic diamine monomers incorporating hexafluoroisopropylidene groups, leading to the preparation of fluorinated polyimides with notable solubility and thermal properties (Guan et al., 2014).
Molecular Structure Analysis
The molecular structure of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane significantly impacts its physical and chemical properties. The presence of fluorine atoms contributes to the compound's high thermal stability and low surface energy, making it suitable for advanced material applications. The structural analysis often involves spectroscopic methods, as demonstrated by Xu et al. (2012), who characterized novel fluorinated polyurethane elastomers based on related fluorinated monomers (Xu et al., 2012).
Chemical Reactions and Properties
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane's chemical reactivity is tailored by its fluorinated structure, which imparts excellent chemical resistance. The compound's ability to undergo polymerization or condensation reactions enables the synthesis of polymers with desired properties. Research by Saegusa and Koizumi (2005) on fluorine-containing aromatic condensation polymers highlights the influence of fluorine substitution on polymer properties (Saegusa & Koizumi, 2005).
Physical Properties Analysis
The physical properties of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane-based polymers, such as solubility, film-forming ability, and hydrophobicity, are directly linked to the compound's molecular architecture. These properties are crucial for applications in coatings, films, and advanced composites. Fukuoka et al. (2001) explored the effects of incorporating bisphenol AF units into poly(hydroxyethers), resulting in increased glass-transition temperature and hydrophobicity (Fukuoka et al., 2001).
Scientific Research Applications
Molecular Motions in Polycarbonates
Research by Garfield (2007) examined the molecular motions in bulk polycarbonates, including those involving bis(4-hydroxyphenyl)hexafluoro-2,2-propane. The study utilized nuclear magnetic resonance techniques to elucidate the mobility phenomena associated with specific segments of macromolecules, highlighting the compound's impact on the motion of phenyl groups and its contribution to dielectric and mechanical properties in polycarbonates (Garfield, 2007).
Synthesis of Hexafluoroisopropyildene-containing Phenylated Polyphenylenes
Rusanov et al. (2000) synthesized hexafluoroisopropylidene-containing phenylated polyphenylenes by reacting hexafluoro-2,2-bis[phenylglyoxalyl(p-phenylene)]propane. This work emphasized the compound's utility in creating materials with high thermal characteristics, solubility in organic solvents, and low dielectric constants, showcasing its potential in advanced material applications (Rusanov et al., 2000).
Gas Sorption Properties of Fluorinated Metal−Organic Framework
Fernandez et al. (2010) detailed the synthesis and gas sorption properties of a novel fluorinated metal−organic framework using 2,2-bis(4-carboxyphenyl)hexafluoropropane. This material demonstrated high selectivity toward CO2, H2S, and SO2, along with a unique breathing motion upon solvent removal and gas inclusion, indicating its potential for environmental applications (Fernandez et al., 2010).
Fluorinated Polyurethane Elastomers
Xu et al. (2012) investigated the synthesis and characterization of novel fluorinated polyurethane elastomers based on 2,2-bis[4-(4-amino-2-trifluoromehyloxyphenyl) phenyl]propane (BAFPP). These elastomers exhibited low surface tension, low water absorption, good thermal stability, and excellent flame resistance, underscoring the compound's importance in developing high-performance materials (Xu et al., 2012).
Coating Materials for Nerve Agent Sensors
Bhadury et al. (2005) described the synthesis of 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane and its application as a coating material for the detection of toxic chemical warfare agents. This highlights the compound's potential in sensitive and critical security applications (Bhadury et al., 2005).
Future Directions
properties
IUPAC Name |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHKRNFHQXDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379329 | |
Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane | |
CAS RN |
108050-42-6 | |
Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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